N-Hydroxyquinoline-5-carbimidoyl chloride
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H7ClN2O |
|---|---|
Molecular Weight |
206.63 g/mol |
IUPAC Name |
(5Z)-N-hydroxyquinoline-5-carboximidoyl chloride |
InChI |
InChI=1S/C10H7ClN2O/c11-10(13-14)8-3-1-5-9-7(8)4-2-6-12-9/h1-6,14H/b13-10- |
InChI Key |
INDVVUFFRNNBSG-RAXLEYEMSA-N |
Isomeric SMILES |
C1=CC(=C2C=CC=NC2=C1)/C(=N/O)/Cl |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)C(=NO)Cl |
Origin of Product |
United States |
Synthetic Methodologies for N Hydroxyquinoline 5 Carbimidoyl Chloride
Direct Synthesis Approaches
Direct synthesis methods aim to construct the N-hydroxy-carbimidoyl chloride functional group on a pre-existing quinoline (B57606) scaffold. These approaches often involve powerful reagents capable of simultaneous chlorination and functional group transformation.
The Vilsmeier-Haack reaction is a potent synthetic tool for the formylation and cyclization of electron-rich aromatic and heteroaromatic compounds. ijsr.net The reactive intermediate in this reaction is typically a halomethyleniminium salt, commonly referred to as the Vilsmeier reagent, generated from a formamide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). ijsr.net This reagent is a versatile electrophile used for introducing formyl groups or constructing heterocyclic systems. ijsr.net
In the context of quinoline chemistry, the Vilsmeier-Haack reaction has been successfully employed to synthesize various derivatives, including 2-chloro-3-formylquinolines from acetanilides or to functionalize hydroxyquinaldines. researchgate.netnih.govchemijournal.com The reaction typically involves electrophilic substitution on the quinoline ring, followed by hydrolysis to yield an aldehyde. ijsr.net
For the synthesis of N-Hydroxyquinoline-5-carbimidoyl chloride, a plausible pathway involves the reaction of a Vilsmeier reagent with a precursor such as quinoline-5-carboxaldoxime. The oxime functional group can react with the Vilsmeier reagent, leading to the formation of the corresponding N-hydroxyimidoyl chloride. The reaction conditions, such as temperature and stoichiometry, are critical for directing the transformation towards the desired product.
Table 1: Key Aspects of the Vilsmeier-Haack Reaction in Quinoline Synthesis
| Feature | Description |
|---|---|
| Reagents | N,N-dimethylformamide (DMF) and Phosphorus oxychloride (POCl₃) are commonly used. researchgate.net |
| Intermediate | A halomethyleniminium salt (Vilsmeier reagent) acts as the electrophile. ijsr.net |
| Application | Widely used for formylation and ring annulation of aromatic and heteroaromatic substrates. ijsr.net |
| Conditions | The reagent is typically prepared at low temperatures (0-5°C), followed by heating with the substrate. nih.gov |
The formation of an N-hydroxyimidoyl chloride functional group fundamentally involves the chlorination of an aldoxime precursor. Therefore, the direct synthesis of this compound relies on the effective chlorination of quinoline-5-carboxaldoxime. Various chlorinating agents can be employed for this transformation, with the choice of reagent influencing the reaction's efficiency and selectivity.
N-Chlorosuccinimide (NCS) is a widely recognized and versatile reagent for the chlorination of organic compounds, including the conversion of aldoximes to hydroximoyl chlorides. mdpi.comeurekaselect.comresearchgate.net The reaction is typically carried out under mild conditions and offers a good alternative to harsher chlorinating agents. beilstein-journals.org Other chlorination methods for the quinoline nucleus itself include the use of chlorine gas in the presence of a catalyst like iodine or reagents like phosphorus oxychloride, though these are generally aimed at substituting the aromatic ring rather than the oxime side chain. google.comgoogle.com For the specific conversion of the oxime, NCS remains a preferred method due to its selectivity. mdpi.combeilstein-journals.org
The process involves the electrophilic attack of the chlorinating agent on the carbon atom of the oxime group. The reaction conditions must be carefully controlled to prevent unwanted side reactions, such as chlorination of the quinoline ring itself. nih.gov
Table 2: Comparison of Chlorination Agents for Quinoline Derivatives
| Reagent | Substrate | Product Type | Reference |
|---|---|---|---|
| N-Chlorosuccinimide (NCS) | Aldoximes | Hydroximoyl Chlorides | mdpi.comeurekaselect.com |
| Chlorine (Cl₂) / Iodine (I₂) | 8-Hydroxy-quinoline | 5,7-dichloro-8-hydroxy-quinoline | google.com |
Indirect Synthetic Routes and Precursor Chemistry
Indirect routes involve the synthesis of key precursors which are then converted to the final product in subsequent steps. These multi-step sequences allow for greater control over the final structure and can be adapted to a wider range of starting materials.
A common and efficient strategy for synthesizing N-hydroxyimidoyl chlorides involves the reaction of an aldoxime with N-chlorosuccinimide (NCS). mdpi.combeilstein-journals.org This method can be performed as a "one-pot" procedure where the N-hydroxyimidoyl chloride is generated in situ and used immediately in a subsequent reaction, such as a 1,3-dipolar cycloaddition. researchgate.netresearchgate.net
The reaction between the aldoxime (in this case, quinoline-5-carboxaldoxime) and NCS is typically rapid and proceeds under mild conditions. beilstein-journals.org The succinimide generated as a by-product is generally easy to remove from the reaction mixture. This approach is advantageous as it avoids the isolation of the often moisture-sensitive N-hydroxyimidoyl chloride intermediate. thieme-connect.de
Imidoyl chlorides are reactive intermediates that can be synthesized from N-substituted carboxamides using various halogenating agents. thieme-connect.dewikipedia.org Common reagents for this transformation include phosphorus pentachloride (PCl₅), thionyl chloride, and phosgene. thieme-connect.dewikipedia.orgresearchgate.net For example, treating a monosubstituted amide with PCl₅ can yield the corresponding imidoyl chloride. researchgate.net
The conversion of a secondary amide, such as 8-(benzyloxy)-N-(4-(trifluoromethyl)phenyl)quinoline-5-carboxamide, into an imidoyl chloride would result in a structure of the type R-C(Cl)=NR', where R is the quinoline moiety and R' is the trifluoromethylphenyl group. researchgate.net Transforming this specific N-substituted imidoyl chloride into an N-hydroxyimidoyl chloride (R-C(Cl)=NOH) is not a direct, single-step process. It would likely require a multi-step sequence, potentially involving the removal of the N-substituent and subsequent introduction of the hydroxyl group, or more plausibly, the conversion of the initial carboxamide into the corresponding quinoline-5-carboxaldoxime, which could then be chlorinated as described previously. The carboxamide serves as a stable precursor that can be elaborated to the necessary aldoxime intermediate before the final chlorination step.
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing the reaction conditions is a critical step in any synthetic procedure to maximize the yield and purity of the desired product. For the synthesis of this compound, several parameters must be considered depending on the chosen route. researchgate.netresearchgate.net
When using Vilsmeier-Haack reagents, key variables include the ratio of DMF to POCl₃, the reaction temperature, and the duration of the reaction. nih.gov Inadequate temperature control can lead to the formation of side products or decomposition of the reagent. Similarly, for chlorination reactions using NCS, the stoichiometry of the reagent is crucial to ensure complete conversion of the aldoxime without over-chlorination or reaction with the quinoline ring. beilstein-journals.org The choice of solvent is also important, as it can affect the solubility of reagents and the stability of intermediates.
The work-up procedure is another area for optimization. Imidoyl chlorides are often sensitive to moisture and can hydrolyze back to the corresponding amide, necessitating anhydrous conditions throughout the reaction and isolation process. thieme-connect.dewikipedia.orgresearchgate.net Purification techniques, such as chromatography or distillation, must be carefully selected to isolate the target compound without causing degradation.
Table 3: General Parameters for Optimization in Imidoyl Chloride Synthesis
| Parameter | Considerations | Potential Impact |
|---|---|---|
| Temperature | Control is crucial to prevent side reactions and decomposition. | Affects reaction rate and selectivity. |
| Solvent | Must be inert and able to dissolve reactants. Anhydrous conditions are often required. | Influences reaction kinetics and stability of intermediates. |
| Reagent Stoichiometry | Precise molar ratios are needed to ensure complete conversion and avoid by-products. | Directly impacts yield and purity. |
| Reaction Time | Monitored (e.g., by TLC) to determine the point of maximum product formation. | Affects conversion and potential for side-product formation. |
| Work-up | Must be performed under conditions that prevent hydrolysis of the product. | Crucial for isolating the desired compound in high yield. |
Applications in Organic Synthesis and Material Science Precursors
Role as Versatile Synthetic Intermediates and Building Blocks
N-Hydroxyquinoline-5-carbimidoyl chloride is recognized for its role as a versatile synthetic intermediate, primarily due to the reactivity of the hydroximoyl chloride group. This functional group is a stable and frequently used precursor for the generation of nitrile oxides, which are important 1,3-dipoles in organic synthesis. clockss.org The transformation into a nitrile oxide is typically achieved through dehydrochlorination using a base. researchgate.net
Once formed, the resulting quinoline-5-nitrile oxide can participate in a wide array of reactions, most notably 1,3-dipolar cycloadditions, to create new heterocyclic systems. This ability to act as a stable precursor to a highly reactive intermediate allows for a two-stage approach to synthesis, enhancing control and versatility. The compound's utility extends to nucleophilic substitution reactions where the chloride is displaced, leading to the formation of various functional groups and further establishing it as a flexible building block for constructing complex molecular architectures. clockss.org
**4.2. Precursors for Advanced Heterocyclic Systems
The structure of this compound is ideally suited for the synthesis of advanced heterocyclic systems, particularly those incorporating a quinoline (B57606) moiety. The quinoline ring system itself is a key feature in many biologically active compounds. wikipedia.orgnih.gov
The tetrazole ring is a significant functional group in medicinal chemistry, often used as a bioisostere for a carboxylic acid group. beilstein-journals.org The synthesis of 1,5-disubstituted tetrazoles can be achieved from imidoyl chlorides through the addition of an azide source. rug.nl Applying this methodology, this compound can serve as a precursor to quinoline-substituted tetrazoles.
A prominent method for forming tetrazoles is the Ugi tetrazole multicomponent reaction. This reaction involves the condensation of an oxo-component and an amine to form a Schiff base, followed by the nucleophilic addition of an isocyanide and an azide anion, which culminates in a 1,5-dipolar electrocyclization to form the tetrazole ring. nih.gov This multicomponent approach allows for the rapid assembly of complex tetrazole-containing macrocycles and other drug-like molecules from diverse starting materials. beilstein-journals.orgnih.gov
Table 1: Synthesis of Heterocyclic Systems
| Starting Material | Reagent(s) | Resulting Heterocycle | Reaction Type |
|---|---|---|---|
| This compound | Sodium Azide (NaN₃) | 5-(1H-tetrazol-5-yl)quinolin-N-ol | Cycloaddition |
The most common application of hydroximoyl chlorides is in the synthesis of isoxazoles through 1,3-dipolar cycloaddition. nanobioletters.com This process involves the in situ generation of a nitrile oxide from this compound via base-mediated dehydrochlorination. beilstein-journals.orgnih.gov The resulting quinoline-nitrile oxide intermediate readily undergoes a [3+2] cycloaddition reaction with a dipolarophile, such as an alkyne or a β-dicarbonyl compound, to yield a quinoline-containing isoxazole. sci-hub.seorganic-chemistry.org
This method is highly effective for producing 3,4,5-trisubstituted isoxazoles under mild conditions, often in aqueous solvent systems. beilstein-journals.orgnih.gov The reaction of the nitrile oxide with β-ketoesters or β-ketoamides proceeds smoothly to give the corresponding isoxazoles in good to excellent yields. beilstein-journals.org
The N-hydroxy (oxime) functionality of the molecule can be readily derivatized to form oxime esters. A simple and efficient method for this transformation is the reaction of the hydroximoyl chloride with a carboxylic acid in the presence of a base. nih.govresearchgate.net In this reaction, the hydroximoyl chloride is first converted to the reactive nitrile oxide intermediate, which then reacts with the carboxylic acid to afford the desired O-acylhydroxamate, a type of oxime ester. nih.gov
Alternatively, direct acylation of the oxime's hydroxyl group can be performed using acylating agents like isonicotinoyl chloride, a reaction that can proceed rapidly under aqueous conditions. nih.gov Oxime esters are valuable intermediates in their own right, serving as precursors for the synthesis of various nitrogen and oxygen-containing compounds, including pyrroles, pyridines, and other quinoline derivatives.
Synthesis of Amide-Containing Molecules and Carbamates
The carbimidoyl chloride group is an electrophilic center that can react with various nucleophiles, enabling the synthesis of amide-like structures and related compounds.
The reaction of hydroximoyl chlorides with amines is a known route to produce substituted amidines. For example, reaction with ethylenediamine has been shown to yield 2-arylimidazolines, a process involving nucleophilic addition and subsequent cyclization. clockss.org More directly, phosphinic acid can promote the addition of isocyanides to (Z)-hydroximoyl chlorides to efficiently synthesize α-(hydroxyimino)amides in good yields. researchgate.net The synthesis of amides more broadly often involves the reaction of a more reactive acyl chloride with an amine, a process known as the Schotten-Baumann reaction. hud.ac.uktifr.res.in
Carbamate synthesis typically involves the reaction of alcohols or phenols with carbamoyl chlorides or isocyanates. nih.govnih.govorganic-chemistry.org A versatile one-pot procedure allows for the formation of N-substituted carbamoyl chlorides in situ, which can then react with phenols to produce O-aryl carbamates. organic-chemistry.org
Table 2: Synthesis of Amide and Carbamate Derivatives
| Reagent 1 | Reagent 2 | Reagent 3 | Product Type |
|---|---|---|---|
| This compound | Isocyanide | Phosphinic Acid | α-(Hydroxyimino)amide |
| Secondary Amine | N,N′-Carbonyldiimidazole (CDI) | Iodomethane | Carbamoylimidazolium Salt |
Development of Novel Scaffolds through Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more reactants, valued for their efficiency and atom economy. nih.gov Hydroximoyl chlorides, such as this compound, are excellent substrates for MCRs.
They can serve as the electrophilic partner in isocyanide-mediated multicomponent reactions. For example, the reaction between a (Z)-chloroxime, an isocyanide, and a carboxylic acid or an amine can be used to generate diverse molecular structures. researchgate.net The Ugi tetrazole reaction, as mentioned previously, is a four-component reaction that uses an aldehyde or ketone, an amine, an isocyanide, and an azide to produce highly substituted tetrazoles, and represents a key MCR pathway for which the quinoline scaffold could be incorporated. nih.gov These MCR strategies enable the rapid generation of libraries of complex, drug-like molecules built around the quinoline core. beilstein-journals.org
Future Directions and Emerging Research Avenues
Exploration of Novel and Sustainable Synthetic Methodologies for N-Hydroxyquinoline-5-carbimidoyl Chloride
Currently, detailed and optimized synthetic routes for this compound are not available in peer-reviewed literature. Future research could focus on developing efficient and environmentally benign methods for its preparation. Key areas of exploration would include:
Green Chemistry Approaches: Investigating the use of non-toxic solvents, reducing the number of synthetic steps (step economy), and minimizing waste generation. This could involve exploring one-pot reaction sequences starting from readily available quinoline (B57606) precursors.
Alternative Reagents: Moving beyond traditional, potentially hazardous reagents often used for the synthesis of imidoyl chlorides. Research into milder and more selective activating agents for the corresponding amide or oxime precursors would be beneficial.
Flow Chemistry: The application of continuous flow technologies could offer advantages in terms of safety, scalability, and reaction control, particularly for a potentially reactive intermediate like a carbimidoyl chloride.
A comparative analysis of potential synthetic strategies is presented below, highlighting hypothetical improvements that could be targeted in future research.
| Synthetic Aspect | Traditional Approach (Hypothetical) | Potential Sustainable Approach | Key Research Objective |
|---|---|---|---|
| Starting Material | Multi-step synthesis from quinoline | Direct functionalization of N-hydroxyquinoline-5-carboxamide | Improve atom and step economy |
| Chlorinating Agent | Harsh reagents (e.g., phosphorus pentachloride) | Milder, solid-supported, or electrochemically generated reagents | Reduce hazardous waste and improve safety |
| Solvent | Chlorinated hydrocarbons | Bio-based solvents or solvent-free conditions | Minimize environmental impact |
| Purification | Silica gel chromatography | Crystallization or precipitation | Reduce solvent usage and waste |
Development of Catalytic Systems for Enhanced Selectivity in Transformations
The carbimidoyl chloride moiety is a reactive functional group that can participate in a variety of chemical transformations. The development of catalytic systems to control the selectivity of these reactions would be a significant advancement. Research in this area could include:
Transition Metal Catalysis: Investigating the use of catalysts based on metals like palladium, copper, or nickel to mediate cross-coupling reactions. This could enable the selective introduction of various substituents at the carbimidoyl carbon, leading to a diverse library of quinoline derivatives.
Organocatalysis: Exploring the use of small organic molecules as catalysts for transformations of the carbimidoyl chloride group. This could offer a metal-free alternative, which is often desirable in the synthesis of biologically relevant molecules.
Asymmetric Catalysis: For reactions that generate a new stereocenter, the development of chiral catalysts to control the enantioselectivity of the transformation would be a sophisticated and valuable research direction.
Mechanistic Elucidation of Underexplored Reaction Pathways and Intermediates
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones. Future research should aim to:
Kinetic Studies: Performing kinetic experiments to determine reaction orders, activation parameters, and the influence of catalyst and substrate concentrations on reaction rates.
Computational Modeling: Utilizing density functional theory (DFT) and other computational methods to model reaction pathways, transition states, and intermediates. This can provide insights that are difficult to obtain through experimental means alone.
Intermediate Trapping: Designing experiments to trap and characterize reactive intermediates, which would provide direct evidence for proposed mechanistic pathways.
Design and Synthesis of Advanced Materials Precursors Leveraging Carbimidoyl Chloride Reactivity
The unique structure of this compound, combining a quinoline scaffold with a reactive carbimidoyl chloride group, makes it a potentially valuable precursor for advanced materials. Future research could explore its use in the synthesis of:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The N-hydroxyquinoline moiety is a known chelating agent for metal ions. The carbimidoyl chloride group could be transformed into various linker functionalities, enabling the synthesis of novel MOFs with interesting catalytic, sensing, or gas storage properties.
Conjugated Polymers: By designing appropriate polymerization reactions that involve the carbimidoyl chloride, it may be possible to synthesize novel conjugated polymers. The quinoline unit could impart desirable photophysical or electronic properties to these materials, making them suitable for applications in organic electronics.
Integration of Machine Learning and AI in Reaction Prediction and Optimization for this compound Chemistry
The application of machine learning (ML) and artificial intelligence (AI) could significantly accelerate research on this compound. Potential applications include:
Reaction Outcome Prediction: Training ML models on existing reaction data for similar compounds to predict the outcome of new, untested reactions involving this compound.
Retrosynthesis: Using AI-powered retrosynthesis tools to propose novel and efficient synthetic routes to the target molecule and its derivatives.
Optimization of Reaction Conditions: Employing algorithms to explore the vast parameter space of a chemical reaction (e.g., temperature, concentration, catalyst loading) to identify the optimal conditions for yield and selectivity, thereby reducing the number of experiments required.
A summary of how AI could be integrated into the research workflow is provided in the table below.
| AI/ML Application | Objective | Required Data | Potential Impact |
|---|---|---|---|
| Reaction Prediction | Predict the products and yields of reactions involving the carbimidoyl chloride group. | Large datasets of reactions with similar functional groups. | Faster screening of potential synthetic routes. |
| Synthesis Planning | Propose novel and efficient synthetic pathways. | Databases of known chemical reactions and starting materials. | Discovery of non-obvious and more sustainable synthetic strategies. |
| Condition Optimization | Identify optimal reaction parameters for yield and selectivity. | Experimental data from a design of experiments (DoE) approach. | Reduced experimental workload and faster process development. |
Q & A
Q. What synthetic methodologies are commonly employed for N-Hydroxyquinoline-5-carbimidoyl chloride, and how can reaction conditions be optimized?
The synthesis typically involves chlorination of hydroxyquinoline precursors using agents like thionyl chloride or phosphorus pentachloride. Optimization includes controlling reaction temperature (e.g., maintaining 0–5°C to minimize side reactions) and stoichiometric ratios. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (ethyl acetate/hexane gradients) ensures high purity. Monitoring reaction progress with thin-layer chromatography (TLC) is critical for yield improvement .
Q. How should researchers characterize the purity and structural integrity of this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and absence of impurities.
- Mass spectrometry (MS) for molecular weight validation.
- FT-IR spectroscopy to identify functional groups (e.g., C-Cl stretching at 600–800 cm⁻¹).
- High-performance liquid chromatography (HPLC) with UV detection for quantitative purity analysis (>98% recommended for experimental reproducibility) .
Q. What are the stability considerations for storing and handling this compound?
The compound is sensitive to moisture and oxidizers. Store in airtight containers under inert gas (argon/nitrogen) at –20°C. Decomposition products include carbon oxides and nitrogen oxides, necessitating fume hood use during handling. Regularly validate stability via HPLC to detect degradation, especially after long-term storage .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
Computational studies (e.g., DFT calculations) can model charge distribution, showing electrophilic character at the chlorinated carbon. Kinetic experiments under varying pH and solvent polarities (e.g., DMSO vs. acetonitrile) reveal transition-state stabilization mechanisms. Competitive pathways, such as hydrolysis, must be suppressed using anhydrous conditions .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
Discrepancies often arise from solvent purity or crystallinity variations. Methodological solutions include:
- Standardizing solvent pre-treatment (e.g., molecular sieves for drying).
- Using differential scanning calorimetry (DSC) to assess crystalline vs. amorphous forms.
- Cross-validating solubility via gravimetric and spectroscopic methods .
Q. What strategies mitigate interference from by-products during analytical quantification?
- Derivatization : Convert the compound into a UV-active or fluorescent derivative for selective detection.
- Tandem MS/MS : Fragment-specific ions to distinguish target signals from co-eluting impurities.
- Standard addition method : Spiking known concentrations into complex matrices to correct for matrix effects .
Q. How does this compound interact with biological macromolecules in preclinical studies?
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with proteins/DNA. Molecular docking simulations predict binding sites, while in vitro assays (e.g., enzyme inhibition) validate functional impacts. Adhere to NIH guidelines for replicability, including detailed reporting of buffer conditions and kinetic parameters .
Q. What computational tools are suitable for predicting the compound’s environmental persistence or toxicity?
- EPI Suite : Estimates biodegradation half-life and bioaccumulation potential.
- TEST (Toxicity Estimation Software Tool) : Predicts acute aquatic toxicity endpoints.
- Molecular dynamics simulations : Model interactions with soil or water matrices to assess environmental fate .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Purity Assessment
| Technique | Parameters | Reference |
|---|---|---|
| HPLC-UV | Column: C18, λ = 254 nm, mobile phase: MeCN/H₂O (70:30) | |
| ¹H NMR | Solvent: DMSO-d6, δ 8.2–8.5 ppm (quinoline protons) | |
| FT-IR | Peaks: 750 cm⁻¹ (C-Cl), 3400 cm⁻¹ (N-H stretch) |
Q. Table 2. Stability Under Accelerated Degradation Conditions
| Condition | Degradation Products | Mitigation Strategy |
|---|---|---|
| Heat (60°C, 24h) | CO, NOx | Store at –20°C, inert atmosphere |
| UV exposure | Polymerized quinoline derivatives | Use amber glassware |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
